N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide
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Overview
Description
N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide: is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse pharmacological activities and are widely studied for their potential applications in medicinal chemistry. The presence of both quinoxaline and sulfonamide moieties in the structure makes this compound particularly interesting for research in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide typically involves the reaction of 3-chloroquinoxaline with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at elevated temperatures to ensure complete conversion. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are crucial for the survival of pathogens, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in various applications, including the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby disrupting the biological pathway it regulates. This inhibition can lead to the death of pathogens or the suppression of cancer cell growth .
Comparison with Similar Compounds
- N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide
- N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide
- N-(3-chloroquinoxalin-2-yl)-4-fluoro-2-methylbenzenesulfonamide
Comparison: Compared to these similar compounds, N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and overall pharmacological profile. The ethoxy group may enhance the compound’s ability to interact with specific molecular targets, making it more effective in certain applications .
Properties
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-2-23-11-7-9-12(10-8-11)24(21,22)20-16-15(17)18-13-5-3-4-6-14(13)19-16/h3-10H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAWSRFYBFUHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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